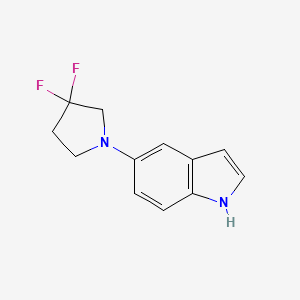

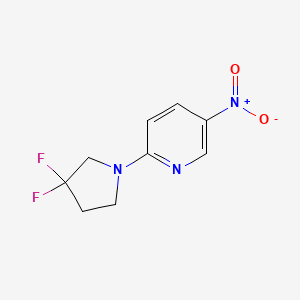

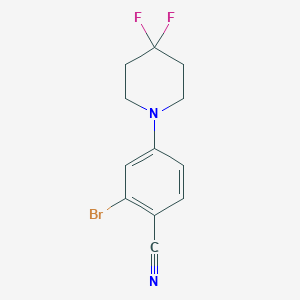

![molecular formula C6H11ClN4O2 B1407611 [3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐 CAS No. 1417567-77-1](/img/structure/B1407611.png)

[3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis

The molecular structure of similar compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .Chemical Reactions Analysis

There are various chemical reactions associated with similar compounds. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Physical And Chemical Properties Analysis

The physicochemical properties of similar compounds, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), include excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .科学研究应用

抗菌应用

包括我们感兴趣的化合物在内的吡唑衍生物已被报道具有显著的抗菌和抗真菌活性 。这使得它们在开发新的抗菌剂方面很有价值,这些抗菌剂可用于治疗由耐药菌株引起的感染。

抗炎和镇痛特性

已知吡唑部分具有抗炎和镇痛特性 。这表明[3-(4-硝基-1H-吡唑-1-基)丙基]胺盐酸盐可能在开发治疗炎症和疼痛的新药方面有所应用。

抗癌潜力

一些吡唑衍生物在抗癌研究中显示出希望,具有抑制癌细胞生长的能力 。化合物中存在的硝基可以被修饰以增强其抗癌特性。

农业化学

在农业化学领域,吡唑衍生物可用于创造新的除草剂和杀虫剂。 它们的除草和杀虫活性使它们成为作物保护的宝贵工具 .

配位化学

吡唑也用于配位化学,以合成与各种金属的配合物。 这些配合物具有多种应用,包括催化和材料科学 .

含能材料

吡唑富含氮的性质使其适合用于合成含能材料。 这些材料在推进剂和炸药的开发中很重要 .

药物发现

由于其多样的生物活性,吡唑衍生物通常用作药物发现中的支架。 它们是合成各种药理活性化合物的关键中间体 .

有机金属化学

最后,在有机金属化学中,吡唑衍生物可用于创建具有有趣电子和结构性质的有机金属配合物。 这些配合物在电子器件和催化剂方面具有潜在的应用 .

作用机制

安全和危害

The safety and hazards of similar compounds are often related to their impact and friction sensitivities. For example, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are considered part of the green primary explosives group due to their suitable impact and friction sensitivities and being free of toxic metals .

未来方向

属性

IUPAC Name |

3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWSBISQQYTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

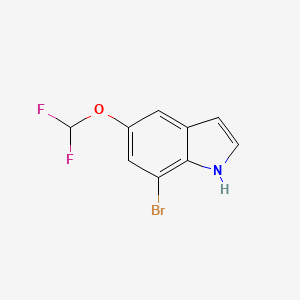

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)